
4-氨基-1-(2-甲基-2,3-二氢吲哚-1-基)-丁酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one, more commonly referred to as AMIB, is a small molecule that has been used in a variety of scientific research applications. It is a highly versatile compound that has a wide range of biochemical and physiological effects.
科学研究应用
合成和化学性质
4-氨基-1-(2-甲基-2,3-二氢吲哚-1-基)-丁酮及其衍生物参与了各种合成过程。例如,构象受限的色氨酸衍生物的合成利用类似化合物进行肽和肽酰胺构象阐明研究(Horwell et al., 1994)。这些衍生物有助于限制侧链的构象灵活性,这对有机化学中的详细结构分析至关重要。
生物活性
与4-氨基-1-(2-甲基-2,3-二氢吲哚-1-基)-丁酮结构相关的化合物展现出各种生物活性。例如,戈尔卡普尔曼曲霉产生具有强抑菌活性的生物活性次生代谢产物,包括4-(N-甲基-N-苯基氨基)丁酮(Busi et al., 2009)。这突显了这些化合物在抗微生物应用中的潜力。
药物应用
在制药领域,4-氨基-1-(2-甲基-2,3-二氢吲哚-1-基)-丁酮的衍生物被探索其治疗潜力。例如,从相关化合物合成的吲哚噻嗪衍生物在黑色素瘤细胞系上显示出促凋亡活性,表明它们作为抗癌剂的潜力(Yılmaz等,2015)。
酶抑制
这些化合物也被研究其酶抑制活性。一项研究表明,某些衍生物作为二肽基肽酶-4的有效抑制剂,这是治疗2型糖尿病中相关的酶(Wang et al., 2014)。这种应用在开发新的糖尿病治疗药物方面尤为重要。
作用机制
Target of Action
The primary target of 4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one is a protein that mediates abnormal cellular proliferation . This compound is designed to bind to this targeted protein, which is crucial in the regulation of cell growth and division .
Mode of Action
4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one interacts with its target protein through a covalent bond . This interaction is facilitated by a linker, a chemical group that attaches the compound (referred to as a Degron) to the Targeting Ligand . The Targeting Ligand is a small molecule that binds to the targeted protein .
Biochemical Pathways
Upon binding to the target protein, 4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one triggers a series of biochemical reactions that lead to the degradation of the protein . This process involves the attachment of multiple ubiquitin molecules to a terminal lysine residue of the protein by an E3 ubiquitin ligase . This marks the protein for proteasome degradation, where it is digested into small peptides and eventually into its constituent amino acids . These amino acids can then serve as building blocks for new proteins .
Result of Action
The result of the action of 4-Amino-1-(2-methyl-2,3-dihydro-indol-1-yl)-butan-1-one is the degradation of the targeted protein, which is a mediator of abnormal cellular proliferation . By degrading this protein, the compound can potentially halt or slow down the abnormal proliferation of cells .
属性
IUPAC Name |
4-amino-1-(2-methyl-2,3-dihydroindol-1-yl)butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-9-11-5-2-3-6-12(11)15(10)13(16)7-4-8-14/h2-3,5-6,10H,4,7-9,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUDKNELYOVLCFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=CC=CC=C2N1C(=O)CCCN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



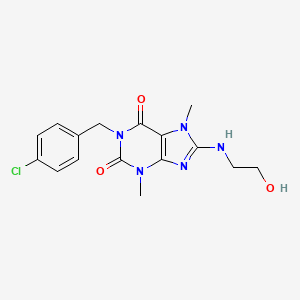

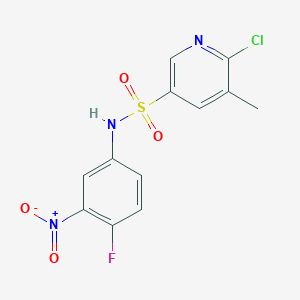
![2-[1-(2-Fluoropyridine-4-carbonyl)piperidin-3-yl]-1,3-benzoxazole](/img/structure/B2420771.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-(2-((3-(trifluoromethyl)phenyl)amino)thiazol-4-yl)acetamide](/img/structure/B2420772.png)
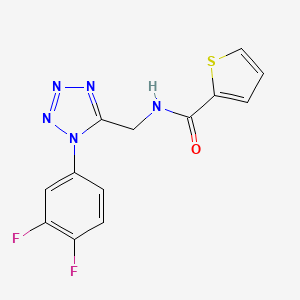

![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-[4-(trifluoromethyl)phenyl]methanone](/img/structure/B2420776.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2420777.png)
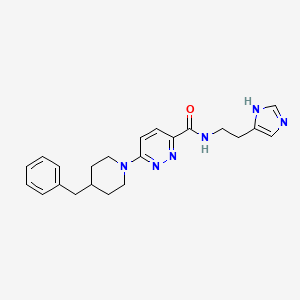
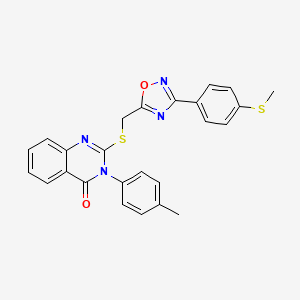
![4-[(4-Methyl-1,3-thiazol-2-yl)methyl]piperidin-4-ol dihydrochloride](/img/structure/B2420785.png)